molecular formula C13H12ClNO B13092580 1-(4-Chlorophenyl)-3-oxocyclohexanecarbonitrile

1-(4-Chlorophenyl)-3-oxocyclohexanecarbonitrile

Cat. No.: B13092580
M. Wt: 233.69 g/mol
InChI Key: SQIZVBVWZLSHQS-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-oxocyclohexanecarbonitrile is an organic compound that features a chlorophenyl group attached to a cyclohexane ring with a nitrile and ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-oxocyclohexanecarbonitrile typically involves the reaction of 4-chlorobenzaldehyde with cyclohexanone in the presence of a base to form an intermediate, which is then treated with a cyanide source to introduce the nitrile group. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-oxocyclohexanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using hydrogenation or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether

    Substitution: Sodium methoxide in methanol for nucleophilic substitution

Major Products

    Oxidation: 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid

    Reduction: 1-(4-Chlorophenyl)-3-aminocyclohexane

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(4-Chlorophenyl)-3-oxocyclohexanecarbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-oxocyclohexanecarbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid
  • 1-(4-Chlorophenyl)-3-aminocyclohexane
  • 1-(4-Chlorophenyl)-3-hydroxycyclohexane

Uniqueness

1-(4-Chlorophenyl)-3-oxocyclohexanecarbonitrile is unique due to the presence of both a nitrile and ketone functional group on the cyclohexane ring, which allows for diverse chemical reactivity and potential applications in various fields. Its structural features enable it to participate in a wide range of chemical reactions, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C13H12ClNO

Molecular Weight

233.69 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-oxocyclohexane-1-carbonitrile

InChI

InChI=1S/C13H12ClNO/c14-11-5-3-10(4-6-11)13(9-15)7-1-2-12(16)8-13/h3-6H,1-2,7-8H2

InChI Key

SQIZVBVWZLSHQS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC(C1)(C#N)C2=CC=C(C=C2)Cl

Origin of Product

United States

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